Enhanced Lipophilicity Drives Membrane Permeability and Metabolic Profile
The introduction of a fluoromethyl group at the ortho position of benzoic acid substantially increases its lipophilicity compared to non-fluorinated analogs and even the corresponding trifluoromethyl derivative. 2-(Fluoromethyl)benzoic acid has a calculated logP of 3.1 [1], which is >60% higher than 2-methylbenzoic acid (logP 1.9–2.5) [2] and more than double that of 2-fluorobenzoic acid (logP 1.5) . Interestingly, it also surpasses the lipophilicity of 2-(trifluoromethyl)benzoic acid (logP 2.4–2.9) [3]. This elevated logP value is a strong predictor of improved membrane permeability, potentially enhancing oral bioavailability and central nervous system penetration in drug candidates.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-Methylbenzoic acid (logP 1.9–2.5), 2-Fluorobenzoic acid (logP 1.5), 2-(Trifluoromethyl)benzoic acid (logP 2.4–2.9) |
| Quantified Difference | +0.6 to +1.6 logP units |
| Conditions | Calculated/predicted logP values from multiple sources (ACD/Labs, XlogP, etc.) |
Why This Matters
Higher logP correlates with improved membrane permeability, making 2-(Fluoromethyl)benzoic acid a strategically advantageous building block for designing compounds requiring enhanced cellular uptake or blood-brain barrier penetration.
- [1] ChemExper. 2-(Fluoromethyl)benzoic acid. logP: 3.1. http://mastersearch.chemexper.com (accessed 2026-04-22). View Source
- [2] SpringerMaterials. 2-Methylbenzoic acid. Calculated Log P: 1.879. https://materials.springer.com (accessed 2026-04-22). View Source
- [3] Molbase. 2-(Trifluoromethyl)benzoic acid. LogP: 2.4036. https://qiye.molbase.cn (accessed 2026-04-22). View Source
